1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one
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Overview
Description
1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a complex organic compound belonging to the indolin-2-one family Indolin-2-one derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of 1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one is nitric oxide (NO) production . Nitric oxide is a key signaling molecule in the body, involved in a variety of physiological and pathological processes.
Mode of Action
This compound inhibits nitric oxide production . It demonstrates a 50% inhibitory activity (IC 50) of 34 µm for NO production by murine macrophage cells subjected to lipopolysaccharide stimulation . This suggests that the compound interacts with its targets and results in a decrease in NO production.
Biochemical Pathways
Given its inhibitory effect on no production, it’s likely that it impacts pathways related to immune response and inflammation, as no is a critical regulator of these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one can be achieved through a multi-step process involving the coupling of various precursors. One common method involves the three-component coupling of N-protected isatin, an aryne precursor, and 1,3-cyclodione under metal-free conditions . This aryne-based synthetic protocol allows for the efficient formation of 3-substituted-3-hydroxyindolin-2-ones in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, the use of continuous flow reactors and other advanced technologies could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: Its unique chemical properties make it a candidate for the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(3-Hydroxyphenyl)-indolin-2-one: Known for its anti-inflammatory activity.
1-Benzyl-1H-1,2,3-triazole derivatives: Studied for their acetylcholine esterase (AChE) inhibitory activity.
Uniqueness
1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-bromo-3-hydroxy-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO4/c1-3-10-27-19-7-5-4-6-15(19)13-23-18-9-8-16(22)11-17(18)21(26,20(23)25)12-14(2)24/h3-9,11,26H,1,10,12-13H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMHWFLOJFNQIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=C(C=CC(=C2)Br)N(C1=O)CC3=CC=CC=C3OCC=C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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